An In-Depth Technical Guide to Sodium Ethyl-d5 Sulfate: Properties and Applications
An In-Depth Technical Guide to Sodium Ethyl-d5 Sulfate: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Isotopic Labeling in Bioanalysis
In the landscape of modern analytical chemistry, particularly within the realms of pharmacology and toxicology, stable isotope-labeled internal standards are indispensable tools for achieving accurate and precise quantification of target analytes. Sodium Ethyl-d5 Sulfate, the pentadeuterated analog of sodium ethyl sulfate, has emerged as a critical reagent in this context. Its primary application lies in the sensitive detection of ethyl sulfate (EtS), a direct metabolite of ethanol, making it a valuable biomarker for monitoring recent alcohol consumption.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical applications of Sodium Ethyl-d5 Sulfate, offering a technical resource for professionals in drug development and research.
Physicochemical Properties: A Comparative Overview
Sodium Ethyl-d5 Sulfate is a white to off-white, hygroscopic crystalline solid.[3] While specific data for the deuterated form is not extensively published, its physical and chemical properties are largely comparable to its non-deuterated counterpart, Sodium Ethyl Sulfate.
| Property | Value | Source(s) |
| Chemical Formula | C₂D₅NaO₄S | [1] |
| Molecular Weight | 153.14 g/mol | [1] |
| CAS Number | 1329611-05-3 | [4] |
| Appearance | Pale Brown Solid | [2] |
| Melting Point | >152 °C (decomposes) | [5] |
| Solubility | Soluble in water and DMSO; Slightly soluble in methanol. | [3] |
| Stability | Generally stable, but incompatible with strong oxidizing agents. Recommended storage at -20°C. |
The primary distinction between Sodium Ethyl-d5 Sulfate and its non-deuterated analog is the mass difference of 5 atomic mass units, a direct result of the five deuterium atoms replacing hydrogen atoms on the ethyl group. This mass shift is the cornerstone of its utility as an internal standard in mass spectrometry-based assays.
Synthesis and Isotopic Labeling: A Mechanistic Approach
The synthesis of Sodium Ethyl-d5 Sulfate involves a two-step process: the esterification of a deuterated ethanol source with a sulfating agent, followed by neutralization to form the sodium salt.
Step 1: Esterification of Ethyl-d6 Alcohol
The core of the synthesis is the reaction of hexadeuteroethanol (ethanol-d6) with a strong sulfating agent, typically sulfuric acid or a sulfur trioxide complex. The use of deuterated ethanol is crucial for introducing the five deuterium atoms into the final molecule.
Caption: Esterification of ethanol-d6 to form ethyl-d5 hydrogen sulfate.
The reaction is typically carried out under controlled temperature conditions to favor the formation of the monoester, ethyl-d5 hydrogen sulfate, and minimize the formation of diethyl sulfate as a byproduct.[6]
Step 2: Neutralization to Form the Sodium Salt
The resulting ethyl-d5 hydrogen sulfate is then neutralized with a sodium base, such as sodium carbonate or sodium hydroxide, to yield Sodium Ethyl-d5 Sulfate.
Caption: Neutralization to form the final sodium salt.
Purification of the final product is typically achieved through recrystallization to remove any unreacted starting materials or byproducts. The purity of the final product is often greater than 95%.[4]
Spectroscopic Characterization: The Analytical Fingerprint
While comprehensive, publicly available spectra for Sodium Ethyl-d5 Sulfate are limited, the expected spectroscopic features can be inferred from its structure and comparison with its non-deuterated analog.
Mass Spectrometry (MS)
In mass spectrometry, particularly in negative ion mode electrospray ionization (ESI), Sodium Ethyl-d5 Sulfate will exhibit a precursor ion [M-Na]⁻ at m/z 130. This is a crucial 5-unit mass shift from the non-deuterated ethyl sulfate, which shows a precursor ion at m/z 125. The primary product ions observed upon fragmentation would be [DSO₄]⁻ at m/z 98 and [SO₃]⁻• at m/z 80.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Due to the deuteration of the ethyl group, the proton NMR spectrum of Sodium Ethyl-d5 Sulfate is expected to show a significant reduction or complete absence of signals in the ethyl region (typically around 4.1 ppm for the methylene protons and 1.3 ppm for the methyl protons in the non-deuterated form).[7] Any residual proton signals in this region would indicate incomplete deuteration.
-
¹³C NMR: The carbon-13 NMR spectrum would show signals for the two carbon atoms of the ethyl group. However, due to the coupling with deuterium (a spin-1 nucleus), these signals would appear as complex multiplets and may have reduced intensity compared to their protonated counterparts.
Infrared (IR) Spectroscopy
The IR spectrum of Sodium Ethyl-d5 Sulfate would be dominated by strong absorptions corresponding to the S=O and S-O stretching vibrations of the sulfate group, typically in the regions of 1200-1250 cm⁻¹ and 1000-1070 cm⁻¹, respectively. The C-D stretching vibrations would appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2850-2960 cm⁻¹) of the non-deuterated compound.
Applications in Analytical Methodology: A Focus on LC-MS/MS
The primary and most critical application of Sodium Ethyl-d5 Sulfate is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantitative analysis of ethyl sulfate in biological matrices, most commonly urine.[8]
Rationale for Use as an Internal Standard
An ideal internal standard should have physicochemical properties very similar to the analyte of interest but be distinguishable by the detector. Sodium Ethyl-d5 Sulfate fulfills these criteria perfectly:
-
Co-elution: Due to its structural similarity to endogenous ethyl sulfate, it co-elutes during chromatographic separation, experiencing similar matrix effects and ionization suppression or enhancement.
-
Mass Discrimination: The 5-dalton mass difference allows for clear differentiation and simultaneous detection of both the analyte and the internal standard by the mass spectrometer.
This co-eluting, mass-differentiated internal standard allows for accurate correction of variations in sample preparation, injection volume, and instrument response, leading to highly reliable and reproducible quantitative results.
Typical LC-MS/MS Workflow for Ethyl Sulfate Quantification
The following outlines a generalized workflow for the analysis of ethyl sulfate in urine using Sodium Ethyl-d5 Sulfate as an internal standard.
Caption: Generalized workflow for urinary ethyl sulfate analysis.
Experimental Protocol: A Step-by-Step Guide
-
Sample Preparation:
-
To a 100 µL aliquot of urine, add 10 µL of a working solution of Sodium Ethyl-d5 Sulfate (concentration will depend on the expected analyte levels and instrument sensitivity).
-
Vortex the sample to ensure thorough mixing.
-
Dilute the sample with 890 µL of a suitable buffer or mobile phase (e.g., 0.1% formic acid in water).
-
Centrifuge the sample to pellet any precipitates.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A gradient elution is employed to separate the analyte from matrix components.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in Negative Mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ethyl Sulfate: 125 -> 97 (quantifier), 125 -> 80 (qualifier)
-
Ethyl-d5 Sulfate: 130 -> 98 (quantifier)
-
-
-
Quantification:
-
A calibration curve is constructed by analyzing a series of standards containing known concentrations of ethyl sulfate and a fixed concentration of Sodium Ethyl-d5 Sulfate.
-
The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.
-
The concentration of ethyl sulfate in unknown samples is determined by interpolating their peak area ratios from the calibration curve.
-
Safety and Handling
-
Methanol is flammable and toxic. Handle in a well-ventilated fume hood.
-
Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Store in a cool, dry, and well-ventilated area, away from sources of ignition.
Conclusion: An Essential Tool for Modern Bioanalysis
Sodium Ethyl-d5 Sulfate is a cornerstone of reliable and accurate bioanalytical methods for monitoring alcohol consumption. Its synthesis, while requiring specialized deuterated starting materials, follows established chemical principles. Its physicochemical properties and spectroscopic signature, particularly its distinct mass, make it an ideal internal standard for mass spectrometry-based quantification. The detailed analytical workflows presented in this guide underscore its importance in clinical and forensic toxicology, providing researchers and drug development professionals with a robust tool for sensitive and specific detection of ethanol biomarkers.
References
-
Ataman Kimya. SODIUM ETHYLSULFATE. Ataman Kimya. Retrieved from [Link]
-
Axios Research. (n.d.). Sodium Ethyl-d5 Sulfate. Axios Research. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Sodium ethyl sulfate. PubChem. Retrieved from [Link]
-
Cerilliant Corporation. (n.d.). Ethyl-D5 sulfate sodium salt. Cerilliant. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2017). Sodium Ethyl Sulfate Synthesis. Sciencemadness. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Sodium Ethyl-d5 Sulfate. Pharmaffiliates. Retrieved from [Link]
-
AssayCell Technologies. (n.d.). Ethyl sulfate-d5, sodium salt, 10 mg. AssayCell Technologies. Retrieved from [Link]
- Ketha, H., & Kaur, P. (2015). Quantitative Determination of Ethyl Glucuronide and Ethyl Sulfate in Postmortem and Antemortem Whole Blood Using Phospholipid Removal 96-Well Plate and UHPLC–MS-MS. Journal of analytical toxicology, 39(8), 646–652.
- Google Patents. (n.d.). Process for the preparation of deuterated compounds containing n-alkyl groups. Google Patents.
-
National Institute of Standards and Technology. (n.d.). Sodium sulfate. NIST Chemistry WebBook. Retrieved from [Link]
- Jung, M. E., & Xu, Y. (1998). EFFICIENT SYNTHESIS OF SPECIFICALLY DEUTERATED NUCLEOSIDES: PREPARATION OF 4'-DEUTERIOTHYMIDINE. HETEROCYCLES, 47(1), 349.
-
YouTube. (2020, February 3). SODIUM ETHYL SULFATE SYNTHESIS part 1. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). Environment-friendly production process of diethyl sulfate. Google Patents.
-
Scribd. (n.d.). Preparation of Sodium Ethyl Sulfate. Scribd. Retrieved from [Link]
- Google Patents. (n.d.). Process of making ethyl sulfates. Google Patents.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0014607). HMDB. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of ethyl cellulose. ResearchGate. Retrieved from [Link]
-
Cerilliant Corporation. (n.d.). Ethyl-beta-D-glucuronide-D5. Cerilliant. Retrieved from [Link]
-
Restek Corporation. (n.d.). Ethyl Sulfate-d5 Sodium Salt (EtS-d5) Standard, 1000 µg/mL, Methanol, 1 mL/ampul. Restek. Retrieved from [Link]
-
Restek Corporation. (n.d.). Ethyl Sulfate-d5 Sodium Salt (EtS-d5) Standard, 1000 µg/mL, Methanol, 1 mL/ampul. Restek. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. benchchem.com [benchchem.com]
- 4. Sodium Ethyl-d5 Sulfate | LGC Standards [lgcstandards.com]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. m.youtube.com [m.youtube.com]
- 7. ETHYLSULFURIC ACID SODIUM SALT(546-74-7) 1H NMR spectrum [chemicalbook.com]
- 8. assaycell.com [assaycell.com]
